N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core, a pyrazolyl group, and a pyridazine carboxamide moiety
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
Target of Action
It’s known that the compound is used in the detection of primary aromatic amines (paas), which are persistent and highly toxic organic pollutants .
Mode of Action
The compound, also known as 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD), is introduced into a 2D framework to construct fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer . The F-CTF-3 nanosheet exhibits high sensitivity and selectivity for PAA detection by fluorescence quenching .
Biochemical Pathways
The compound’s interaction with paas leads to fluorescence quenching, which is used for the detection of these pollutants .
Result of Action
The compound’s action results in the detection of PAAs. The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection among various amines, including some classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Action Environment
The f-ctf-3 nanosheet, which incorporates the compound, exhibits high stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[c][1,2,5]thiadiazole core, which can be synthesized through a series of reactions involving nitration, reduction, and cyclization. The pyrazolyl group can be introduced via a condensation reaction with an appropriate pyrazole derivative. The final step involves the formation of the pyridazine carboxamide moiety through a coupling reaction with a pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole
- 8,8’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one)
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N7OS/c22-14(16-9-3-1-4-10-13(9)20-23-19-10)11-5-6-12(18-17-11)21-8-2-7-15-21/h1-8H,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTIUXONJARMOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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